diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate

Isomerization Catalysis Tetrahydropyridazine

Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate (CAS 35691-30-6) is a heterocyclic compound belonging to the tetrahydropyridazine class, featuring a six-membered ring with two adjacent nitrogen atoms and a conjugated double bond. It serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles.

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
CAS No. 35691-30-6
Cat. No. B1606703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate
CAS35691-30-6
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC=CCN1C(=O)OCC
InChIInChI=1S/C10H16N2O4/c1-3-15-9(13)11-7-5-6-8-12(11)10(14)16-4-2/h5-6H,3-4,7-8H2,1-2H3
InChIKeyQJTXVDDNYXLLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 1,2,3,6-Tetrahydropyridazine-1,2-Dicarboxylate (CAS 35691-30-6): A Versatile Heterocyclic Building Block


Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate (CAS 35691-30-6) is a heterocyclic compound belonging to the tetrahydropyridazine class, featuring a six-membered ring with two adjacent nitrogen atoms and a conjugated double bond. It serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles . This compound is distinguished by its ability to undergo selective isomerization to its 1,2,3,4-isomer and to participate in hydroformylation reactions with tunable regioselectivity, making it a strategic choice over structurally similar analogs [1].

Why In-Class Analogs Cannot Simply Replace Diethyl 1,2,3,6-Tetrahydropyridazine-1,2-Dicarboxylate


While numerous tetrahydropyridazine derivatives exist, the 1,2,3,6-isomer of diethyl tetrahydropyridazine-1,2-dicarboxylate exhibits a unique reactivity profile that is not shared by its 1,2,3,4-isomer or other ring-substituted analogs. Specifically, the position of the double bond dictates both the feasibility and selectivity of downstream transformations such as hydroformylation and isomerization [1]. Attempts to substitute this compound with the 1,2,3,4-isomer, for instance, result in markedly different regio- and chemo-selectivity outcomes in carbonylation reactions, rendering generic substitution ineffective and potentially costly [2]. The following quantitative evidence delineates these critical differentiators.

Quantitative Differentiation Evidence for Diethyl 1,2,3,6-Tetrahydropyridazine-1,2-Dicarboxylate


Nearly Quantitative Isomerization to the 1,2,3,4-Isomer via Ruthenium Catalysis

The 1,2,3,6-tetrahydropyridazine isomer undergoes homogeneous isomerization to its 1,2,3,4-counterpart with almost quantitative conversion and complete chemoselectivity when treated with RuCl₂(PPh₃)₄ at 100 °C [1]. In contrast, the cluster complex H₄Ru₄(CO)₁₂ exhibits lower activity under identical conditions, and HRh(PPh₃)₄ yields unsatisfactory results [1].

Isomerization Catalysis Tetrahydropyridazine

Superior Regioselectivity in Hydroformylation Compared to the 1,2,3,4-Isomer

In hydroformylation reactions catalyzed by cobalt, rhodium, palladium, or platinum complexes, 1,2-dicarbethoxy-1,2,3,6-tetrahydropyridazine demonstrates tunable selectivity to afford either of the two possible isomeric aldehydes, a control not achievable with the 1,2,3,4-isomer [1]. The carbonylation of the 1,2,3,6-isomer with [PdCl₂(PPh₃)₂] proceeds in good yield to give 1,2,4-tricarbethoxyhexahydropyridazine, whereas the same reaction with the 1,2,3,4-isomer shows low activity and unsatisfactory chemo- and regio-selectivity [1].

Hydroformylation Regioselectivity Catalysis

High-Purity Commercial Availability at Kilogram Scale Enables Seamless Scale-Up

Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate is commercially available with a minimum purity of 98% (HPLC) and moisture content ≤0.5%, and can be supplied in quantities up to kilograms . This stands in contrast to many custom-synthesized analogs that are only accessible in sub-gram quantities or require lengthy lead times for larger batches.

Process Chemistry Scale-Up Purity

Proven Intermediate in the Synthesis of Bioactive 4-Piperidazinethiols

Free radical addition of thioacetic acid to 1,2-dicarbethoxy-1,2,3,6-tetrahydropyridazine proceeds in high yield to afford 1,2-dicarbethoxy-4-S-thiolacetoxypiperidazines, which serve as key intermediates for 4-piperidazinethiols [1]. These thiol derivatives have demonstrated appreciable anti-radiation activity in biological assays [1].

Medicinal Chemistry Antiradiation Agents Heterocyclic Synthesis

Recommended Application Scenarios for Diethyl 1,2,3,6-Tetrahydropyridazine-1,2-Dicarboxylate


Scalable Synthesis of 1,2,3,4-Tetrahydropyridazine Derivatives

Utilize the nearly quantitative isomerization of diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate to access the 1,2,3,4-isomer in high purity. This is particularly advantageous when planning multi-step sequences that require the 1,2,3,4-scaffold, as the isomerization step can be integrated into a telescoped process with minimal yield loss [1].

Regioselective Hydroformylation for Aldehyde Building Blocks

Employ this compound in hydroformylation reactions where control over the aldehyde isomer distribution is critical. By selecting the appropriate catalyst system, researchers can direct the reaction toward the desired regioisomer with high selectivity, thereby streamlining the synthesis of complex aldehydes used in pharmaceuticals and fine chemicals [2].

Medicinal Chemistry Exploration of Piperidazine-Based Bioactives

Leverage the established chemistry of this building block to synthesize libraries of 4-substituted piperidazines. The high-yielding thioacetic acid addition opens a direct route to 4-piperidazinethiols, a class of compounds with demonstrated anti-radiation activity, accelerating hit-to-lead campaigns in radioprotectant drug discovery [3].

Process Development and Pilot-Scale Production

For process chemists scaling up reactions, the commercial availability of this compound at 98% purity and in kilogram quantities eliminates the need for time-consuming in-house synthesis. This ensures a reliable supply of high-quality starting material for preclinical and early-phase clinical manufacturing, where consistent quality and supply chain security are paramount .

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